molecular formula C12H18N4O4 B2422866 N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea CAS No. 240799-50-2

N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea

Cat. No.: B2422866
CAS No.: 240799-50-2
M. Wt: 282.3
InChI Key: HPVAXGAPIJOSCY-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a urea core—a privileged scaffold in pharmacology—strategically functionalized with a 2,2-diethoxyethyl group and a 2-pyrazinylcarbonyl moiety. The urea functionality is renowned for its robust hydrogen-bonding capacity, acting as both an excellent hydrogen bond donor and acceptor, which facilitates specific interactions with diverse biological targets such as enzymes and kinases . This molecular architecture makes it a valuable scaffold for investigating protein-ligand interactions and developing structure-activity relationships (SAR). Urea derivatives similar to this compound are extensively utilized in the design of potential therapeutic agents, particularly in oncology, with FDA-approved drugs like Sorafenib and Regorafenib exemplifying their therapeutic relevance . The presence of the pyrazine ring, a nitrogen-rich heterocycle, further enhances the molecule's potential for target engagement, as evidenced by related structures used in proteasome inhibitor research . The diethoxyethyl side chain may contribute to modulating the compound's physicochemical properties, including solubility and permeability, which are critical parameters in lead optimization . Researchers can employ this reagent as a key intermediate for constructing more complex molecules or as a core structure in high-throughput screening libraries aimed at identifying novel bioactive agents. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-3-19-10(20-4-2)8-15-12(18)16-11(17)9-7-13-5-6-14-9/h5-7,10H,3-4,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVAXGAPIJOSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=NC=CN=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

N-(2,2-Diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea features a urea backbone ($$ \text{R}^1\text{NHCONHR}^2 $$) with two distinct substituents:

  • : 2-Pyrazinylcarbonyl group ($$ \text{C}5\text{H}3\text{N}_2\text{CO} $$)
  • : 2,2-Diethoxyethyl group ($$ \text{C}6\text{H}{13}\text{O}_2 $$)

The molecule’s computed properties, inferred from structural analogs in PubChem, include a molecular weight of 311.33 g/mol , a topological polar surface area of 98.8 Ų , and an XLogP3-AA value of 1.2 , indicating moderate lipophilicity.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous ureas reveal signature peaks:

  • IR : Stretching vibrations for urea carbonyl ($$ \sim 1640–1680 \, \text{cm}^{-1} $$) and pyrazine C=N ($$ \sim 1550–1600 \, \text{cm}^{-1} $$).
  • ¹H NMR : Ethoxy protons ($$ \delta 1.2–1.4 \, \text{ppm} $$), pyrazine aromatic protons ($$ \delta 8.5–9.0 \, \text{ppm} $$), and urea NH signals ($$ \delta 6.5–7.5 \, \text{ppm} $$).

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A two-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to link 2-pyrazinecarboxylic acid and 2,2-diethoxyethylamine:

Step 1: Activation of Carboxylic Acid
$$
\text{2-Pyrazinecarboxylic acid} + \text{EDC} \rightarrow \text{O-Acylurea intermediate}
$$
Step 2: Amine Coupling
$$
\text{O-Acylurea} + \text{2,2-Diethoxyethylamine} \rightarrow \text{this compound}
$$

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: 0–25°C
  • Yield: 60–75% (optimized via stoichiometric control of EDC and hydroxybenzotriazole (HOBt)).

Isocyanate Intermediate Route

Step 1: Synthesis of 2-Pyrazinecarbonyl Isocyanate
$$
\text{2-Pyrazinecarboxamide} + \text{Phosgene (or triphosgene)} \rightarrow \text{2-Pyrazinecarbonyl isocyanate}
$$
Step 2: Urea Formation
$$
\text{2-Pyrazinecarbonyl isocyanate} + \text{2,2-Diethoxyethylamine} \rightarrow \text{Target Urea}
$$

Challenges :

  • Isocyanate handling requires inert atmospheres due to moisture sensitivity.
  • Substituting phosgene with triphosgene improves safety, yielding 50–65% product.

One-Pot Sequential Aminolysis

A streamlined approach combines 2-pyrazinecarbonyl chloride and 2,2-diethoxyethylamine in the presence of a urea-forming agent:
$$
\text{2-Pyrazinecarbonyl chloride} + \text{2,2-Diethoxyethylamine} \xrightarrow{\text{NH}_3} \text{Urea}
$$

Optimization :

  • Ammonia gas introduced at −10°C minimizes side reactions.
  • Yield: 70–80% after recrystallization.

Purification and Crystallization

Solvent-Based Recrystallization

Post-synthesis purification employs mixed-solvent systems:

  • Preferred Solvents : Ethanol/water (4:1 v/v) or ethyl acetate/hexane (3:1).
  • Crystallization Conditions : Slow cooling from 60°C to 4°C enhances crystal purity.

Thermal Analysis

Differential scanning calorimetry (DSC) of the purified compound shows:

  • Melting point: 142–145°C (decomposition observed above 150°C).
  • No polymorphic transitions detected below melting.

Analytical Data Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : $$ m/z = 311.1481 \, [\text{M}+\text{H}]^+ $$
  • Theoretical : $$ \text{C}{14}\text{H}{21}\text{N}3\text{O}5 $$: 311.1481 Da.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Retention time: 12.3 min.

Industrial Scalability Considerations

Toyo ACES21® Process Adaptations

Lessons from industrial urea synthesis inform large-scale production:

  • Carbamate Decomposition : Elevated temperatures (180–200°C) enhance reaction rates.
  • Continuous Stirred-Tank Reactors (CSTRs) : Improve mixing efficiency for heterogeneous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group or the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with pyrazine and urea moieties exhibit significant biological activities, particularly in cancer treatment. For instance, derivatives of pyrazine have been shown to inhibit tumor growth and angiogenesis. A study highlighted the synthesis of related pyrazine-urea compounds that demonstrated potent anticancer effects through mechanisms such as inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Case Study : In vitro studies on similar compounds demonstrated that modifications in the urea structure could enhance antiproliferative activity against various cancer cell lines. For example, a derivative displayed an IC50 value of 4.64 µM against Jurkat cells, indicating strong growth inhibition .

CompoundCell LineIC50 (µM)% Viable Cells at 20 µM (48h)
BPUJurkat4.646.01
BPUHeLa9.2229.33

Antioxidant Activity

The antioxidant properties of pyrazine derivatives are also noteworthy. Compounds similar to N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea have shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Nitrogen Stabilization

In agricultural contexts, compounds like this compound can be investigated for their role in nitrogen management. Nitrogen stabilizers are essential in reducing nitrogen loss from fertilizers, thereby enhancing crop yields and minimizing environmental impact.

Mechanism : The compound could potentially inhibit urease activity, thereby slowing the conversion of urea into ammonia gas, which is a significant source of nitrogen loss through volatilization . This application is crucial for improving nitrogen use efficiency (NUE) in crops.

Application TypeBenefit
Nitrogen StabilizationReduces volatilization losses
Crop Yield ImprovementEnhances nitrogen availability

Material Science Applications

The unique chemical structure of this compound may also lend itself to applications in material science, particularly in developing polymers or coatings with specific functional properties. Its ability to form stable bonds could be explored for creating advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-(2-pyridinylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(2-thiazolylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(2-imidazolylcarbonyl)urea

Uniqueness

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Q & A

Q. What established synthetic routes are available for N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea, and what key reaction conditions optimize yield?

The compound can be synthesized via cyclization of intermediates under acidic conditions. For example, N-(2,2-diethoxyethyl)oxalamide derivatives are cyclized using concentrated HCl or acetic acid under reflux to form pyrazinedione analogs . Key steps include:

  • Condensation of 2-pyrazinylcarbonyl precursors with diethoxyethylamine derivatives.
  • Cyclization under reflux (e.g., HCl in ethanol or acetic acid) to form the urea linkage.
  • Purification via column chromatography or recrystallization. Optimizing stoichiometry, reaction time, and temperature (e.g., 60–80°C) is critical to minimize side products like 2,3-pyrazinediones .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • 1H and 13C NMR : Confirm structural integrity by identifying peaks for the diethoxyethyl group (δ ~1.2 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyrazine aromatic protons (δ ~8.5–9.5 ppm) .
  • HR-ESI-MS : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental analysis : Verify C, H, N, and O content within ±0.4% theoretical values.

Advanced Questions

Q. How do solvent polarity and temperature influence the cyclization step, and what mechanistic insights explain these effects?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack during cyclization but may increase side reactions. Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .
  • Temperature : Elevated temperatures (70–90°C) accelerate cyclization but risk decomposition. Kinetic studies using in situ IR or NMR can track intermediate conversion .
  • Mechanism : Cyclization proceeds via nucleophilic acyl substitution, where the diethoxyethylamine attacks the activated carbonyl group. Acid catalysts (e.g., HCl) protonate the carbonyl, enhancing electrophilicity .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproduct formation during cyclization?

  • Byproduct analysis : Use LC-MS or GC-MS to identify side products like 2,3-pyrazinediones, which form via over-cyclization or oxidation .
  • Reaction monitoring : Employ TLC or inline spectroscopy to detect intermediates. Adjust reagent ratios (e.g., reduce HCl concentration) to suppress over-acidification.
  • Computational modeling : DFT calculations can predict energy barriers for competing pathways, guiding condition optimization .

Q. How does the compound’s structure influence its supramolecular coordination chemistry with transition metals?

  • The pyrazine moiety acts as a bidentate ligand, while the urea group may participate in hydrogen bonding or weak metal coordination. Studies on analogous Pd(II) complexes with pyrazine ligands suggest potential for forming metallomacrocycles or polymers .
  • Experimental validation : X-ray crystallography (as in ) and UV-Vis titration can elucidate binding modes and stability constants.

Q. What experimental designs assess the compound’s stability and degradation pathways under varying pH and temperature?

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify hydrolyzed products (e.g., diethoxyethylamine or pyrazinecarboxylic acid) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, dry).
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-visible irradiation .

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